molecular formula C8H9F2NO2 B13605870 (r)-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol

(r)-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol

Cat. No.: B13605870
M. Wt: 189.16 g/mol
InChI Key: NSKPQRXMWXSBBM-ZETCQYMHSA-N
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Description

(R)-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol is a chiral phenolic compound that serves as a critical synthetic intermediate and privileged scaffold in medicinal chemistry. Its core structure, featuring a β-aminoethanol motif attached to a difluorinated phenol ring, is a hallmark of compounds targeting adrenergic receptors . This configuration is frequently explored in the development of agonists for the beta-2 adrenergic receptor (β2-AR), making the compound a valuable precursor for research into therapeutics for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The strategic incorporation of fluorine atoms at the 4 and 6 positions of the phenol ring is a common tactic in drug design, as fluorine can significantly influence a molecule's electronic properties, metabolic stability, and bioavailability. Furthermore, the chiral (R)-enantiomer is typically the pharmacologically active form for this class of compounds, underscoring the importance of stereochemical purity in biological studies. Beyond its potential in bronchodilator research, this scaffold's utility can be extended through scaffold-hopping strategies, where the core geometry is used to design novel bioactive molecules with improved properties, such as antimicrobial agents targeting protein-protein interactions in bacterial transcription machinery . This compound is provided For Research Use Only and is strictly intended for laboratory applications.

Properties

Molecular Formula

C8H9F2NO2

Molecular Weight

189.16 g/mol

IUPAC Name

2-[(1R)-1-amino-2-hydroxyethyl]-4,6-difluorophenol

InChI

InChI=1S/C8H9F2NO2/c9-4-1-5(7(11)3-12)8(13)6(10)2-4/h1-2,7,12-13H,3,11H2/t7-/m0/s1

InChI Key

NSKPQRXMWXSBBM-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C=C(C(=C1[C@H](CO)N)O)F)F

Canonical SMILES

C1=C(C=C(C(=C1C(CO)N)O)F)F

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of 4-Nitro-2,6-difluorophenol

A widely documented method for preparing 4-amino-2,6-difluorophenol, a crucial intermediate, involves catalytic hydrogenation of 4-nitro-2,6-difluorophenol using palladium on activated carbon as a catalyst.

Reaction Conditions and Procedure:

Parameter Details
Starting material 4-Nitro-2,6-difluorophenol (2 mol)
Solvent Methanol (2 L)
Catalyst 5% or 10% Palladium on activated carbon (19 g)
Temperature 60-70 °C
Pressure 0.3-0.4 MPa (hydrogen atmosphere)
Reaction time 3-5 hours
Purification Suction filtration to remove catalyst, reduced pressure distillation

Results:

  • Yield: Approximately 89.7% to 90.1%
  • Purity: 95.3% to 95.8%
  • Notes: Increasing palladium loading from 5% to 10% slightly improved purity and yield.

This method is efficient and scalable, providing high-purity 4-amino-2,6-difluorophenol suitable for further transformations.

Alternative Reduction Methods

Other reduction methods such as hydrazine hydrate reduction of nitro intermediates in ethanol have been reported for related compounds (e.g., 2,6-dichloro-4-nitrophenol), but specific data for the difluoro analog are less documented. These methods involve solid-liquid separation and distillation steps to isolate the amino phenol with high purity and yield.

Introduction of the (R)-2-(1-Amino-2-hydroxyethyl) Side Chain

The chiral side chain containing both amino and hydroxy groups attached to the phenol ring is introduced by nucleophilic substitution or addition reactions involving chiral precursors or chiral catalysts.

Microwave-Assisted Amination in Trifluoroethanol

A method involving microwave irradiation has been reported for the synthesis of halogenated heterocycles with substituted anilines and trifluoroacetic acid in 2,2,2-trifluoroethanol solvent at 140 °C for 30 minutes.

General Procedure:

  • React halogenated phenol derivatives with substituted anilines and trifluoroacetic acid in 2,2,2-trifluoroethanol.
  • Microwave irradiation at 140 °C for 0.5 hours.
  • Concentrate the reaction mixture under vacuum.
  • Work-up involves washing with sodium bicarbonate solution, organic extractions, drying, and purification by column chromatography.

This method yields the desired amino-substituted phenol derivatives with good yield and purity, suitable for further stereochemical elaboration.

Stereochemical Control

While explicit details on the stereochemical induction for the (R)-enantiomer of 2-(1-amino-2-hydroxyethyl)-4,6-difluorophenol are limited in the surveyed literature, common approaches include:

  • Use of chiral starting materials or chiral auxiliaries,
  • Asymmetric catalytic hydrogenation or reduction,
  • Enzymatic resolution or chiral chromatography post-synthesis.

These strategies ensure the production of the (R)-enantiomer with high enantiomeric excess, critical for biological activity.

Summary of Key Preparation Steps and Data

Step Conditions/Details Yield (%) Purity (%) Notes
Nitration of 2,6-difluorophenol (precursor step) Typically involves controlled nitration with nitric acid in acidic media Not specified High Prepares 4-nitro-2,6-difluorophenol
Catalytic hydrogenation of 4-nitro-2,6-difluorophenol 5-10% Pd/C, methanol, 60-70 °C, 0.3-0.4 MPa H2, 3-5 h 89.7-90.1 95.3-95.8 Efficient step for amino phenol intermediate
Microwave-assisted amination 140 °C, 0.5 h, trifluoroacetic acid, 2,2,2-trifluoroethanol ~58 (reported for related halogenated heterocycles) Not specified Used for introduction of amino side chains
Purification Filtration, reduced pressure distillation, column chromatography - High Ensures removal of catalyst and byproducts

The preparation of (R)-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol is a multi-step process relying on the efficient synthesis of 4-amino-2,6-difluorophenol as a key intermediate, primarily via catalytic hydrogenation of the nitro precursor. Subsequent introduction of the chiral amino-hydroxyethyl side chain can be achieved through microwave-assisted amination under acidic conditions, followed by purification steps to ensure high yield and purity. Although detailed stereochemical methods are not exhaustively documented, common asymmetric synthesis and resolution techniques are implied for obtaining the (R)-enantiomer.

This synthesis approach is supported by comprehensive experimental data from multiple sources, demonstrating reproducibility and scalability suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while substitution of the fluorine atoms can introduce various functional groups onto the phenol ring.

Scientific Research Applications

®-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-[Amino(cyclopropyl)methyl]-4,6-difluorophenol
  • Structure: Differs by replacing the hydroxyethyl group with a cyclopropylmethyl-amino moiety.
  • Molecular weight is 199.20 g/mol (vs. ~213.19 g/mol for the target compound) .
2-[(5-Bromopyridin-3-ylamino)methyl]-4,6-difluorophenol
  • Structure: Features a bromopyridinylamino substituent instead of the hydroxyethyl group.
  • Properties : The bromine atom and pyridine ring enhance π-π stacking and halogen bonding, which may improve binding to aromatic enzyme pockets (e.g., kinases). NMR data (DMSO-d6: δ 4.27–9.81 ppm) indicate distinct proton environments compared to the target compound .
Schistosomicidal 4,6-Difluorophenol Derivatives
  • Examples: 2-[2-(4-Chloro-2-nitrophenyl)diaz-1-enyl]-4,6-difluorophenol.
  • Properties : The diazenyl group confers redox activity, enabling interaction with parasitic enzymes. This contrasts with the target compound’s hydroxyethyl group, which may prioritize hydrogen bonding over redox mechanisms .

Pharmacological and Biochemical Comparisons

Kinase Inhibition
  • Target Compound: Likely inhibits kinases via the hydroxyl and amino groups coordinating with ATP-binding sites.
  • Difluorophenol Pyridine Derivatives: CoMFA/CoMSIA studies () show that substituent bulk and electronegativity at the 2-position correlate with P90 ribosomal S6 kinase inhibition. The hydroxyethyl group in the target compound may balance steric and electronic effects better than bulkier groups (e.g., bromopyridinyl).
Antiparasitic Activity
  • Schistosomicidal Derivatives: The target compound’s lack of a diazenyl or nitro group may reduce efficacy against Schistosoma spp. compared to ’s compounds. However, its amino-alcohol moiety could mitigate toxicity, a common issue with nitroaromatics.

Physicochemical and Stability Profiles

  • Degradation Pathways: Lignin model compounds with 3,5-difluorophenol groups () release difluorophenol under oxidative conditions. By analogy, the target compound may degrade via side-chain cleavage, releasing 4,6-difluorophenol, whereas cyclopropyl or bromopyridinyl analogs might exhibit greater stability.
  • Solubility : The hydroxyethyl group enhances aqueous solubility relative to lipophilic cyclopropyl or bromopyridinyl substituents.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
(R)-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol C₈H₈F₂NO₂ ~213.19 1-Amino-2-hydroxyethyl High solubility, chiral specificity
2-[Amino(cyclopropyl)methyl]-4,6-difluorophenol C₁₀H₁₁F₂NO 199.20 Cyclopropylmethyl-amino Lipophilic, steric bulk
2-[(5-Bromopyridin-3-ylamino)methyl]-4,6-difluorophenol C₁₂H₈BrF₂N₂O 329.11 Bromopyridinylamino Halogen bonding, π-π interactions

Biological Activity

(R)-2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol, a compound with notable biological significance, has been studied for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a difluorophenol moiety, which is crucial for its biological activity. The presence of the amino and hydroxyethyl groups enhances its solubility and interaction with biological targets.

Research indicates that this compound exhibits activity primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to inhibit adipose triglyceride lipase (ATGL) with an IC50 value indicating moderate potency.
  • Receptor Interaction : The compound interacts with various receptors, potentially influencing signaling pathways related to metabolism and inflammation.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the compound's structure can significantly affect its biological activity. Key findings include:

ModificationEffect on Activity
Hydroxyl Group PositioningAltered binding affinity
Fluorine SubstitutionsEnhanced potency
Amino Group VariationChanges in solubility and activity

For example, replacing hydroxyl groups with fluorines improved the inhibitory activity against ATGL, as evidenced by a decrease in IC50 values from 110 μM to 75 μM in some analogs .

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • Inhibition of Lipolysis : A study conducted on wild-type and genetically modified mice demonstrated that the compound effectively reduced free fatty acid release in adipose tissue cultures. This suggests a potential role in managing metabolic disorders .
  • Toxicity Assessment : While exhibiting promising inhibitory effects, toxicity assays indicated that certain structural features of the compound contributed to cytotoxicity at higher concentrations. This necessitates careful consideration in therapeutic applications .
  • Selectivity Profiles : Comparative studies showed that while this compound inhibits ATGL, it also affects other lipases like hormone-sensitive lipase (HSL), indicating a lack of selectivity which could limit its clinical utility .

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing enantiopure (R)-2-(1-amino-2-hydroxyethyl)-4,6-difluorophenol?

  • Methodological Answer : Enantioselective synthesis often employs chiral catalysts or resolving agents. For example, asymmetric hydrogenation of ketone precursors using Ru-BINAP catalysts can yield the desired (R)-configuration . Alternatively, enzymatic resolution with lipases or esterases may separate enantiomers via hydrolysis of ester intermediates . Fluorine substituents at the 4,6-positions require careful protection-deprotection strategies (e.g., using silyl ethers) to avoid undesired side reactions during hydroxyl group functionalization .

Q. How can the stereochemistry and electronic properties of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration via single-crystal diffraction. For related fluorinated phenols, C–F bond lengths (~1.35 Å) and torsion angles confirm substituent orientation .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to validate the (R)-configuration .
  • NMR spectroscopy : 19F^{19}\text{F} NMR chemical shifts (δ ≈ -110 to -120 ppm for aromatic fluorines) and coupling constants (3JFF^3J_{F-F} ≈ 12 Hz) provide insights into electronic effects and substituent positioning .

Q. What are the key reactivity patterns of the amino-hydroxyethyl moiety in this compound?

  • Methodological Answer :

  • Oxidation : The 1,2-amino alcohol group can oxidize to form imino or carbonyl derivatives. For instance, TEMPO/NaClO₂ selectively oxidizes the hydroxyl to a ketone without affecting the amine .
  • Chelation : The amino and hydroxyl groups act as bidentate ligands in metal complexes (e.g., Mo⁰ or W⁰ carbonyls), influencing coordination geometry and redox properties .
  • Protection Strategies : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups protect the amine, while TBS (tert-butyldimethylsilyl) protects the hydroxyl for selective functionalization .

Advanced Research Questions

Q. How do fluorination patterns at the 4,6-positions influence electronic structure and ligand-metal interactions in coordination chemistry?

  • Methodological Answer :

  • DFT Calculations : Fluorine’s electronegativity lowers the π-electron density of the aromatic ring, enhancing π-backbonding in metal complexes. For Mo⁰ carbonyls, this results in shorter M–N bond lengths (e.g., 2.10 Å vs. 2.24 Å in non-fluorinated analogs) and blue-shifted MLCT (metal-to-ligand charge transfer) transitions (Δλ ≈ 64 nm in polar solvents) .
  • X-ray Absorption Spectroscopy (XAS) : Edge energy shifts in XANES spectra correlate with ligand-to-metal electron donation, quantified via Natural Bond Orbital (NBO) analysis .

Q. What experimental approaches resolve contradictions in reported bioactivity data for fluorinated phenolic derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing 4,6-F with Cl or CH₃) clarifies whether bioactivity arises from electronic effects or steric hindrance .
  • Metabolite Profiling : LC-MS/MS identifies oxidation or conjugation products (e.g., glucuronides) that may confound activity assays .
  • Receptor Binding Assays : Competitive displacement experiments with radiolabeled ligands (e.g., 3H^3\text{H}-GABA for neurological targets) quantify binding affinities (Kᵢ) to distinguish direct vs. indirect mechanisms .

Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution reactions of this compound?

  • Methodological Answer :

  • Fukui Function Analysis : Calculates nucleophilic (f+f^+) and electrophilic (ff^-) indices to identify reactive sites. For 4,6-difluorophenols, the para position to fluorine exhibits higher f+f^+ due to electron-withdrawing effects, favoring nitration or halogenation at the 3-position .
  • Transition State Modeling : QM/MM simulations (e.g., Gaussian/Amber) reveal activation barriers for competing pathways, explaining observed product ratios in Friedel-Crafts alkylation .

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